FLLL31 (CAS: 52328-97-9), also known as tetramethylcurcumin, is a highly engineered, synthetic diketone analog of curcumin designed for advanced oncological and immunological research. Unlike native curcuminoids, FLLL31 is structurally locked into a diketone tautomeric conformation via geminal dimethylation at the C4 position of its heptadiene-3,5-dione core [1]. This critical modification completely eliminates the keto-enol tautomerization that plagues standard curcumin, fundamentally altering the molecule's chemical stability, degradation kinetics, and target binding profile [2]. Commercially procured as a potent, selective inhibitor of the JAK2/STAT3 signaling pathway, FLLL31 features additional 3,4-dimethoxy substituents that enhance cellular uptake and plasma stability [1]. These structural upgrades make FLLL31 a superior baseline material for researchers requiring reproducible, low-micromolar suppression of STAT3 phosphorylation, DNA binding, and transactivation in complex in vitro and in vivo models [3].
Substituting FLLL31 with standard curcumin or generic JAK2/STAT3 inhibitors (such as AG490) critically compromises assay reproducibility and dosing accuracy[1]. Standard curcumin is highly unstable at physiological pH and rapidly degrades in assay media due to its inherent keto-enol tautomerization, leading to inconsistent effective concentrations and requiring massive, often cytotoxic, dosing to achieve baseline pathway inhibition[2]. FLLL31's locked diketone structure prevents this enolization entirely, ensuring that the intact molecule persists in culture media and animal models [1]. Furthermore, FLLL31's optimized 3,4-dimethoxy substitutions provide a significantly higher binding affinity to the STAT3 SH2 domain than native curcumin, meaning that generic substitutes will fail to achieve the same depth of transcriptional blockade at equivalent micromolar concentrations[3]. For procurement focused on rigorous pharmacokinetic modeling or precise molecular targeting, native curcumin is an unviable substitute.
A primary driver for procuring FLLL31 is its structural stability. Standard curcumin undergoes rapid keto-enol tautomerization, which accelerates its degradation at physiological pH (pH > 7). By replacing the two hydrogen atoms on the central carbon with geminal dimethyl substituents, FLLL31 completely eliminates the ability to enolize [1]. This locks the compound in the diketone form, conferring significantly greater stability in aqueous and physiological environments compared to the native curcuminoid baseline [2].
| Evidence Dimension | Molecular tautomerization and degradation susceptibility |
| Target Compound Data | FLLL31: 0% enolization (locked diketone form) |
| Comparator Or Baseline | Standard Curcumin: Rapid enolization and degradation at pH > 7 |
| Quantified Difference | Complete elimination of enolization-driven instability in FLLL31 |
| Conditions | Physiological pH / in vitro assay media |
Eliminating enolization ensures that the compound remains intact during prolonged cell culture or in vivo assays, preventing the need for continuous re-dosing.
FLLL31 demonstrates potent inhibition of its upstream target, JAK2. In comparative in vitro kinase assays, a 5 µM concentration of FLLL31 significantly inhibited JAK2 kinase activity, resulting in an approximately 60% reduction compared to a DMSO control (P < 0.05) [1]. Crucially, this level of suppression was quantitatively more effective than previously characterized benchmark JAK2 inhibitors, including AG490, WP1066, and standard curcumin[1].
| Evidence Dimension | Reduction in JAK2 kinase activity |
| Target Compound Data | FLLL31 (5 µM): ~60% reduction |
| Comparator Or Baseline | AG490, WP1066, and Curcumin (5 µM): Lower efficacy than FLLL31 |
| Quantified Difference | FLLL31 outperforms legacy commercial inhibitors and native curcumin at equivalent 5 µM dosing |
| Conditions | In vitro JAK2 kinase activity assay |
Validates FLLL31 as a superior procurement choice over legacy inhibitors like AG490 for researchers requiring deep, reliable JAK2 suppression.
The structural modifications of FLLL31 translate directly into superior functional blockade of STAT3-mediated gene transcription. In MDA-MB-231 breast cancer cells stably transfected with pLucTKS3, FLLL31 reduced luciferase activity in a dose-dependent manner over 24 hours [1]. The magnitude of this transcriptional reduction was significantly greater than the reductions induced by comparable micromolar dosages of standard curcumin (p < 0.05)[1].
| Evidence Dimension | STAT3-dependent transcriptional activation (luciferase activity) |
| Target Compound Data | FLLL31: Significant dose-dependent reduction |
| Comparator Or Baseline | Standard Curcumin: Moderate reduction |
| Quantified Difference | FLLL31 yields a statistically greater reduction in STAT3 transactivation than curcumin at equal doses (p < 0.05) |
| Conditions | MDA-MB-231 cells (pLucTKS3 transfected), 24-hour treatment |
Ensures that downstream gene expression assays yield clear, definitive results without requiring the high, potentially cytotoxic doses needed when using standard curcumin.
FLLL31's locked diketone conformation and 3,4-dimethoxy substituents are specifically designed to fit the binding pockets of its targets better than the keto-enol form of curcumin. Computational modeling and binding assays reveal that FLLL31 achieves a docking free energy of -9.6 Kcal/mol for JAK2 and -8.1 Kcal/mol for the STAT3 SH2 domain [1]. This high affinity underpins its ability to disrupt STAT3 dimerization at low micromolar concentrations [1].
| Evidence Dimension | Docking free energy |
| Target Compound Data | FLLL31: -9.6 Kcal/mol (JAK2) and -8.1 Kcal/mol (STAT3 SH2) |
| Comparator Or Baseline | Standard Curcumin: Weaker predicted interaction due to enolization |
| Quantified Difference | Highly favorable negative free energy values confirming stable target complex formation |
| Conditions | In silico molecular docking / SH2 dimerization domain models |
Provides a quantifiable biophysical rationale for selecting FLLL31 over generic analogs when designing targeted SH2-domain inhibitors.
Due to its locked diketone structure and high binding affinity, FLLL31 is the optimal choice for in vitro assays requiring precise, potent, and selective blockade of STAT3 phosphorylation and dimerization. It replaces standard curcumin and legacy inhibitors like AG490 in workflows where rapid compound degradation would otherwise confound kinase activity or luciferase reporter results [1].
Because of its enhanced chemical stability and optimized 3,4-dimethoxy substituents, FLLL31 is highly suited for animal models (e.g., mouse xenografts) studying pancreatic, breast, or bladder cancer. It overcomes the poor bioavailability and rapid physiological clearance that strictly limit the experimental utility of native curcumin in systemic dosing [1].
FLLL31's proven ability to suppress macrophage activation and inhibit Th17 cell differentiation makes it a preferred compound for evaluating severe airway inflammation and multi-allergen challenged models. Its stability ensures consistent dosing and reliable suppression of pro-inflammatory factors over multi-day in vivo studies [2].